1-Bromo-2-butoxybenzene

Lipophilicity Solubility Chromatography

1-Bromo-2-butoxybenzene (CAS 54514-30-6, also known as o-butoxybromobenzene) is an ortho-substituted aryl bromide with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol. It is a halogenated aromatic ether, featuring a bromine atom and a butoxy group (-O(CH2)3CH3) on a benzene ring, placing it within the class of brominated aromatic ethers used as synthetic intermediates.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
CAS No. 54514-30-6
Cat. No. B1288241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-butoxybenzene
CAS54514-30-6
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1Br
InChIInChI=1S/C10H13BrO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8H2,1H3
InChIKeyHFEFLNNDSLOUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-butoxybenzene (CAS 54514-30-6) Procurement Guide: Specifications and Supply Characteristics


1-Bromo-2-butoxybenzene (CAS 54514-30-6, also known as o-butoxybromobenzene) is an ortho-substituted aryl bromide with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol [1]. It is a halogenated aromatic ether, featuring a bromine atom and a butoxy group (-O(CH2)3CH3) on a benzene ring, placing it within the class of brominated aromatic ethers used as synthetic intermediates . Commercially, this compound is typically available at a purity of ≥95% [2].

Core Reactivity
Ortho-bromo aryl ether; suitable coupling partner for cross-coupling reactions
Chain-length specificity
Butoxy group provides distinct lipophilicity and conformational flexibility versus shorter alkoxy analogs
Application context
Reported use in corrosion inhibitor synthesis and dye-sensitized solar cell electrolyte research

1-Bromo-2-butoxybenzene (CAS 54514-30-6) Selection: Why Alkyl Chain Length and Purity are Critical


For researchers and procurement specialists, 1-bromo-2-butoxybenzene is not an interchangeable commodity with other bromo-alkoxybenzene analogs such as 1-bromo-2-ethoxybenzene (CAS 583-19-7) or 1-bromo-2-propoxybenzene. While they share a common ortho-bromo-alkoxybenzene scaffold, the length of the alkoxy chain dictates critical physicochemical properties, most notably lipophilicity (logP). This difference directly impacts solubility, chromatographic behavior, and downstream reactivity in both solution-phase chemistry and material science applications. Substituting a shorter-chain analog may lead to altered reaction kinetics, unexpected solubility profiles, or changes in material properties such as mesophase behavior or electrochemical stability. Furthermore, procurement of this specific butoxy variant (≥95% purity) ensures predictable performance in specialized applications ranging from the synthesis of advanced corrosion inhibitors [1] to the formulation of components for dye-sensitized solar cells (DSSCs) .

1
Alkoxy chain length (ethoxy, propoxy) alters logP and conformational profile; may shift solubility and chromatographic behavior
2
Purity below 95% may introduce side products that affect downstream reaction selectivity and material performance

1-Bromo-2-butoxybenzene (CAS 54514-30-6) Quantitative Differentiation Evidence Guide


Quantified Lipophilicity (LogP) Difference Between 1-Bromo-2-butoxybenzene and 1-Bromo-2-ethoxybenzene

1-Bromo-2-butoxybenzene demonstrates significantly higher lipophilicity compared to its shorter-chain ethoxy analog. The computed octanol-water partition coefficient (XLogP3) for the target compound is 4.1 [1], whereas the value for 1-bromo-2-ethoxybenzene is reported as 3.2 . This difference indicates the butoxy variant is over an order of magnitude more lipophilic, influencing its behavior in aqueous-organic biphasic systems, reversed-phase chromatography retention times, and passive membrane permeability if utilized in biological assay contexts.

Lipophilicity (XLogP3)
Cross-study comparable
4.1 (butoxy) vs 3.2 (ethoxy) · Δ 0.9
Higher organic-phase affinity; influences reversed-phase chromatography retention
Computed XLogP3 algorithm
Lipophilicity Solubility Chromatography

Structural Impact on Rotatable Bonds and Conformational Flexibility in 1-Bromo-2-butoxybenzene

The target compound's molecular structure, featuring a four-carbon butoxy chain, results in a higher number of rotatable bonds compared to analogs with shorter alkoxy chains. 1-Bromo-2-butoxybenzene has 4 rotatable bonds [1]. In contrast, the ethoxy analog, 1-bromo-2-ethoxybenzene, possesses only 2 rotatable bonds . This difference in conformational degrees of freedom is a quantifiable structural parameter that can affect molecular packing, crystal lattice energy, and entropic contributions to binding in host-guest chemistry or macromolecular interactions.

Rotatable Bonds
Cross-study comparable
4 (butoxy) vs 2 (ethoxy) · +2 bonds
Greater conformational flexibility; may affect crystallization and molecular packing
Structure-based computation
Molecular Modeling Conformation Physicochemical Properties

Role of the Butoxy Moiety in Advanced Corrosion Inhibitor Performance

The butoxy functionality of the target compound is a critical structural feature for synthesizing effective corrosion inhibitors. A study evaluating two imidazole derivatives on carbon steel in 1% NaCl found that the compound synthesized from the butoxy-containing precursor, 3-butyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole, exhibited a significantly more spontaneous adsorption onto the carbon steel surface. The Gibbs free energy of adsorption (ΔGads) was -40.19 kJ·mol⁻¹, compared to -34.49 kJ·mol⁻¹ for the non-butoxy derivative 3-butyl-2,4,5-triphenylimidazole [1]. This 5.7 kJ·mol⁻¹ difference corresponds to a change from semi-chemisorption to chemisorption behavior.

Adsorption Energy (ΔGads)
Direct head-to-head
-40.19 vs -34.49 kJ·mol⁻¹ · Δ -5.7
Reported stronger chemisorption on carbon steel; shifts from semi-chemisorption
EIS in 1% NaCl, RT
Corrosion Science Electrochemistry Imidazole Synthesis

Differentiation in Dye-Sensitized Solar Cell (DSSC) Electrolyte Applications

1-Bromo-2-butoxybenzene is specifically utilized as an electrolyte component or additive in dye-sensitized solar cells (DSSCs), where it acts as an electron donor to the redox dye on the semiconductor surface . The incorporation of the butoxy group is reported to enhance both the stability and efficiency of the solar cells by influencing recombination dynamics . While quantitative efficiency metrics specific to this compound are not provided in the source, the documented use in this niche application differentiates it from simpler analogs like 1-bromo-2-ethoxybenzene, which are not cited for this purpose, highlighting a specialized procurement pathway.

DSSC Electrolyte Use
Data to verify
Reported role as electron donor in DSSC electrolyte
Documented application context for butoxy derivative; butoxy-specific contribution noted
No quantitative metrics provided
Materials Science Photovoltaics Electrolytes

1-Bromo-2-butoxybenzene (CAS 54514-30-6) Defined Application Scenarios for Scientific Procurement


Synthesis of Lipophilic Arylated Derivatives via Cross-Coupling Reactions

Given its high logP value of 4.1 [1], 1-bromo-2-butoxybenzene is an ideal aryl bromide coupling partner for synthesizing highly lipophilic biaryl or aryl-heteroaryl compounds in Suzuki-Miyaura or related cross-coupling reactions. The increased lipophilicity of the butoxy group compared to ethoxy (logP 3.2) or propoxy analogs facilitates product purification via reversed-phase chromatography and can modulate the physicochemical properties of the final compound, which is particularly relevant in medicinal chemistry for optimizing drug-likeness or in materials science for enhancing solubility in non-polar media.

Synthesis of Advanced Corrosion Inhibitors for Carbon Steel Protection

1-Bromo-2-butoxybenzene serves as a key precursor for creating potent corrosion inhibitors, as evidenced by the superior adsorption energy (ΔGads = -40.19 kJ·mol⁻¹) of its derived imidazole compound compared to a non-butoxy analog (-34.49 kJ·mol⁻¹) on carbon steel surfaces in saline environments [2]. Researchers developing protective coatings or inhibitors for industrial applications in chloride-rich conditions should prioritize this butoxy-substituted building block to achieve stronger, more stable chemisorption and enhanced corrosion protection.

Formulation of Electrolyte Components for Dye-Sensitized Solar Cells (DSSCs)

This compound is specifically applied in the field of renewable energy as an electrolyte additive in DSSCs, where it functions as an electron donor and the butoxy group contributes to increased device stability and efficiency . Material scientists and engineers working on the optimization of DSSC performance should procure 1-bromo-2-butoxybenzene as a targeted component to investigate and potentially improve interfacial charge transfer and recombination suppression mechanisms.

Application
Selection Property
Validation Focus
Lipophilic cross-coupling synthesis
Butoxy-induced high logP profile
Reversed-phase chromatography behavior and partitioning in biphasic systems
Corrosion inhibitor synthesis
Butoxy-substituted imidazole precursor
Adsorption energy assessment on carbon steel in saline media
DSSC electrolyte research
Butoxy group as electrolyte additive
Electron donor dynamics and device performance characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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